Physicochemical Profile: Molecular Weight and Complexity Advantage as a Synthetic Building Block
Compared to the final, more complex ROMK inhibitor BDBM194954 (which contains a cyclopropylmethyl-pyrimidine motif and was developed from intermediates like the target compound), the target compound 4-(Chloromethyl)-2-(cyclopropylmethyl)-6-methylpyrimidine has a significantly lower molecular weight [1]. This fundamental difference makes it a versatile precursor for multiple lead series, rather than a single final drug candidate.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 196.67 g/mol |
| Comparator Or Baseline | BDBM194954 (a final ROMK inhibitor from US Patent 9,206,198): 440.49 g/mol; VU590: 290 nM IC50 for ROMK; VU591: 240 nM IC50 for ROMK. |
| Quantified Difference | The target compound's molecular weight is approximately 2.2-fold lower than the final inhibitor BDBM194954. |
| Conditions | Data sourced from chemical databases (ChemSrc) and patent literature (US9206198); molecular weight is a calculated intrinsic property. |
Why This Matters
A lower molecular weight building block offers greater synthetic tractability and can be common to multiple final drug candidates, increasing procurement value.
- [1] Merck Sharp & Dohme Corp. Inhibitors of the renal outer medullary potassium channel. US Patent 9,206,198 B2, December 8, 2015. Example 7 (BDBM194954). Molecular Weight: 440.49. View Source
